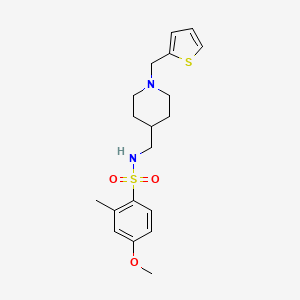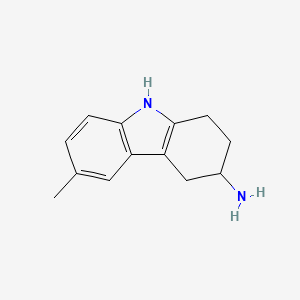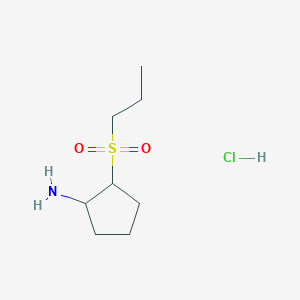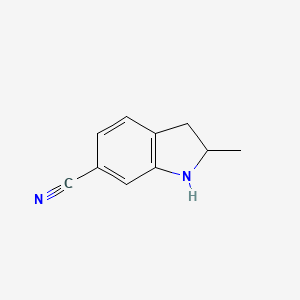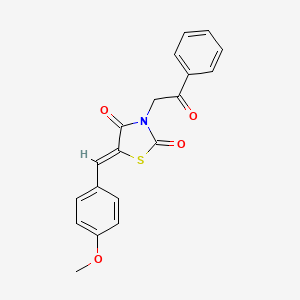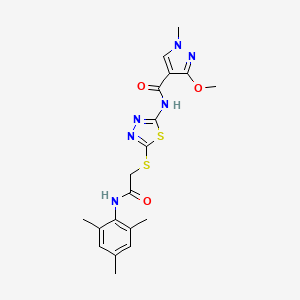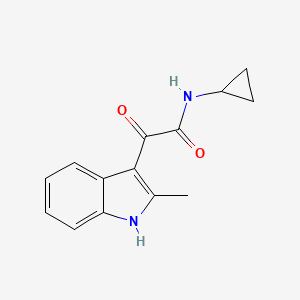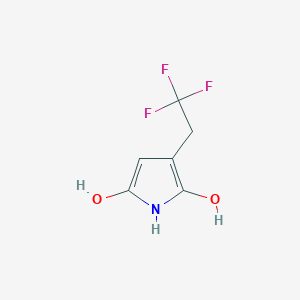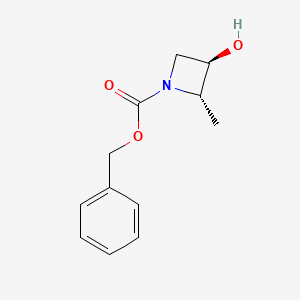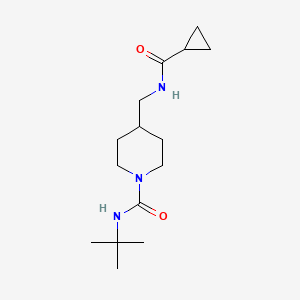
N-(tert-butyl)-4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tert-butyl)-4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxamide, also known as CTDP-31, is a small molecule that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying the nervous system and as a potential treatment for neurodegenerative diseases.
Scientific Research Applications
Synthesis and Characterization
Research in the area of polymer science has explored derivatives related to N-(tert-butyl)-4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxamide, focusing on the synthesis and properties of novel polyamides. For instance, Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, demonstrating their solubility in polar solvents and thermal stability, which are crucial for developing advanced materials (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Asymmetric Synthesis and Medicinal Chemistry
In medicinal chemistry, the focus on asymmetric synthesis of amines and their derivatives using tert-butyl-based compounds as intermediates has been significant. Ellman et al. (2002) described the versatility of N-tert-butanesulfinyl imines for the asymmetric synthesis of amines, highlighting their application in generating a wide range of highly enantioenriched amines, which are fundamental building blocks in drug discovery and development (Ellman, T. D. Owens, & T. P. Tang, 2002).
Advanced Organic Synthesis Techniques
Research also extends to advanced organic synthesis techniques involving the construction of complex molecules. For example, Yamaguchi et al. (2003) developed methodologies for the enantioselective synthesis of cyclopropane derivatives, demonstrating the utility of tert-butyl-based compounds in creating molecules with potential pharmacological activities (Yamaguchi, Yuji Kazuta, H. Abe, A. Matsuda, & S. Shuto, 2003).
Biological and Pharmacological Research
In the realm of pharmacological research, compounds related to N-(tert-butyl)-4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxamide have been explored for their potential biological activities. Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine, characterizing them and evaluating their antibacterial and antifungal activities, which contributes to the ongoing search for new antimicrobial agents (Kulkarni et al., 2016).
properties
IUPAC Name |
N-tert-butyl-4-[(cyclopropanecarbonylamino)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-15(2,3)17-14(20)18-8-6-11(7-9-18)10-16-13(19)12-4-5-12/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKMSIULKUADSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



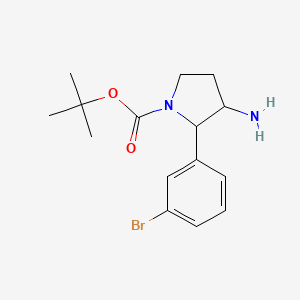
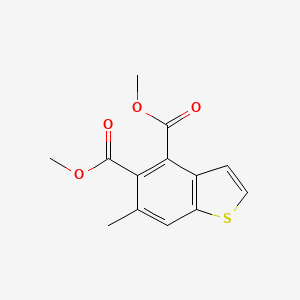
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2674184.png)
